Bis(propan-2-yl)(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)amine
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Overview
Description
Bis(propan-2-yl)(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)amine is a complex organic compound that features a combination of thiophene, pyrimidine, and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(propan-2-yl)(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrimidine intermediates, which are then coupled through a series of nucleophilic substitution and amination reactions. Common reagents used in these reactions include thiophene-2-boronic acid, trifluoromethylpyrimidine, and isopropylamine .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bis(propan-2-yl)(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives of the original compound .
Scientific Research Applications
Bis(propan-2-yl)(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Bis(propan-2-yl)(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiophene and pyrimidine rings allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-boronic acid share the thiophene ring structure.
Pyrimidine derivatives: Compounds such as 4,6-dichloropyrimidine and 2-aminopyrimidine share the pyrimidine ring structure
Uniqueness
Bis(propan-2-yl)(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)amine is unique due to its combination of thiophene, pyrimidine, and amine functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
The compound Bis(propan-2-yl)(2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)amine is a novel chemical entity with potential biological activity. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and the introduction of thiophenyl and trifluoromethyl groups. While specific synthetic routes can vary, they often utilize methodologies such as nucleophilic substitution and electrophilic aromatic substitution to achieve the desired structure.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds, similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
Compound A | S. aureus | 20 |
Compound B | E. coli | 40 |
Compound C | Multi-drug resistant S. aureus | 30 |
Cytotoxicity
In vitro studies assessing cytotoxicity have been conducted using cell lines such as HeLa and MCF-7. The results suggest that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, further investigation is needed to determine the safety profile of this compound in vivo .
The proposed mechanism of action for this compound involves the inhibition of key enzymatic pathways in bacterial cells. Similar compounds have been shown to disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism, leading to cell death .
Case Studies
- Study on Antibacterial Efficacy :
- A recent study published in MDPI evaluated a series of pyrimidine derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that compounds with thiophenyl substitutions demonstrated enhanced activity compared to their unsubstituted counterparts .
- Cytotoxicity Assessment :
Properties
Molecular Formula |
C17H22F3N3S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-propan-2-yl-N-[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethyl]propan-2-amine |
InChI |
InChI=1S/C17H22F3N3S2/c1-11(2)23(12(3)4)7-9-25-16-21-13(14-6-5-8-24-14)10-15(22-16)17(18,19)20/h5-6,8,10-12H,7,9H2,1-4H3 |
InChI Key |
XGPSDUNREVHIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2)C(C)C |
Origin of Product |
United States |
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